1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737702
InChI: InChI=1S/C11H10BrFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
SMILES:
Molecular Formula: C11H10BrFO2
Molecular Weight: 273.10 g/mol

1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid

CAS No.:

Cat. No.: VC15737702

Molecular Formula: C11H10BrFO2

Molecular Weight: 273.10 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid -

Specification

Molecular Formula C11H10BrFO2
Molecular Weight 273.10 g/mol
IUPAC Name 1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C11H10BrFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Standard InChI Key IZMRFAAQUGIPAE-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O

Introduction

Structural Characteristics

Molecular Composition

The compound’s structure features a cyclobutane ring fused to a 2-bromo-4-fluorophenyl group, with a carboxylic acid moiety at the 1-position of the cyclobutane. Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrFO₂
Molecular Weight273.10 g/mol
IUPAC Name1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid
Canonical SMILESC1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O

The presence of bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The cyclobutane ring’s strain (approximately 110 kJ/mol) further enhances its propensity for ring-opening reactions .

Spectroscopic Data

Gas chromatography (GC) analyses using a 5% phenyl methyl siloxane column reveal a retention index of 1572 under programmed temperature conditions (50°C to 290°C) . Nuclear magnetic resonance (NMR) data for structurally similar compounds, such as benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate, show characteristic peaks at δ 7.39–7.30 ppm (aromatic protons) and δ 187.6 ppm (carbonyl carbons) .

Synthesis and Manufacturing

Cross-Coupling Reactions

A common synthetic route involves palladium-catalyzed cross-coupling between halogenated aromatics and cyclobutane precursors. For example, Suzuki-Miyaura coupling of 2-bromo-4-fluorophenylboronic acid with cyclobutanecarboxylic acid derivatives yields the target compound in moderate to high yields. Recent protocols have optimized reaction conditions using ligands such as SPhos to enhance selectivity .

Reduction and Purification

Post-synthetic modifications often include sodium borohydride (NaBH₄) reductions to stabilize intermediates. A representative procedure involves:

  • Dissolving the crude product in tetrahydrofuran (THF).

  • Adding NaBH₄ at ≤0°C to prevent side reactions.

  • Quenching with 1 M HCl and extracting with ethyl acetate .

Purification via azeotropic distillation with ethyl acetate and recrystallization in isopropanol achieves >95% purity .

Applications in Research

Medicinal Chemistry

The compound serves as a key intermediate in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its halogenated aromatic system enhances binding affinity to hydrophobic enzyme pockets, while the carboxylic acid group facilitates salt bridge formation with lysine or arginine residues .

Material Science

In polymer chemistry, the cyclobutane ring’s strain enables [2+2] photocycloadditions for creating cross-linked networks. These materials exhibit enhanced thermal stability (decomposition temperatures >300°C) and mechanical strength .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Storage recommendations include sealing in dry containers at room temperature .

Comparative Analysis with Related Compounds

Structural analogs demonstrate how substitution patterns alter properties:

CompoundBoiling PointBioactivity
1-(4-Bromophenyl)cyclobutanecarboxylic acidNot reportedModerate COX-2 inhibition
1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile254.102 g/molCYP450 inhibition

The 2-fluoro-4-bromo substitution in the target compound enhances electronegativity, improving solubility in polar aprotic solvents compared to its 4-bromo counterpart .

Future Research Directions

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles could improve bioavailability.

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to access enantiopure derivatives.

  • Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecological risks .

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